1-(3-(Benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-phenylurea
Overview
Description
1-(3-(Benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-phenylurea is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Preparation Methods
The synthesis of 1-(3-(Benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-phenylurea typically involves the reaction of 2-aminobenzothiazole with 4-hydroxybenzoyl chloride, followed by the reaction with phenyl isocyanate. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the reactions are carried out under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(3-(Benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-phenylurea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts like piperidine, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-(Benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-phenylurea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex benzothiazole derivatives with potential biological activities.
Biology: The compound is studied for its antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Mechanism of Action
The mechanism of action of 1-(3-(Benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-phenylurea involves its interaction with specific molecular targets and pathways. It has been found to inhibit enzymes such as cyclooxygenase (COX) and topoisomerase, which are involved in inflammation and DNA replication, respectively . The compound also induces apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function .
Comparison with Similar Compounds
1-(3-(Benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-phenylurea can be compared with other benzothiazole derivatives such as:
2-(Benzo[d]thiazol-2-yl)aniline: Known for its antimicrobial properties.
2-(Benzo[d]thiazol-2-yl)phenol: Exhibits antioxidant and anti-inflammatory activities.
2-(Benzo[d]thiazol-2-yl)benzamide: Studied for its anticancer properties.
The uniqueness of this compound lies in its combination of a benzothiazole moiety with a phenylurea group, which enhances its biological activity and specificity towards certain molecular targets .
Biological Activity
1-(3-(Benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-phenylurea is an organic compound belonging to the class of benzothiazole derivatives. Its structure integrates a urea group, a hydroxyphenyl group, and a benzothiazole moiety, which contributes to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C20H15N3O2S. The compound features a unique combination of functional groups that enhance its biological activity.
Research indicates that this compound interacts with specific molecular targets, modulating various biological pathways. Key mechanisms include:
- Inhibition of Cyclooxygenase (COX) : This enzyme plays a crucial role in inflammation and pain pathways.
- Inhibition of Topoisomerase : This target is significant in DNA replication and is often exploited in cancer therapies.
Biological Activities
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Antimicrobial Activity
- The compound has demonstrated significant antimicrobial properties against various pathogens. It has been shown to inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli.
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Anti-inflammatory Effects
- In vitro studies indicate that this compound can reduce inflammatory markers, providing a basis for its potential use in treating inflammatory diseases.
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Anticancer Properties
- The compound has been evaluated for its anticancer effects in various cancer cell lines. It exhibits cytotoxicity by inducing apoptosis in cancer cells and inhibiting tumor growth.
Case Studies
Several studies have investigated the biological activity of this compound:
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Study on Anticancer Activity :
- A study conducted on human breast cancer cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, attributed to apoptosis induction. The mechanism involved the activation of caspase pathways and modulation of Bcl-2 family proteins.
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Anti-inflammatory Study :
- In an animal model of arthritis, administration of the compound significantly reduced joint swelling and inflammation markers compared to control groups, suggesting its potential as an anti-inflammatory agent.
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and notable activities of compounds related to this compound:
Compound Name | Structure Features | Notable Activities |
---|---|---|
2-(Benzo[d]thiazol-2-yl)aniline | Contains benzothiazole; known for antimicrobial activity | Antimicrobial |
2-(Benzo[d]thiazol-2-yl)phenol | Exhibits antioxidant properties | Antioxidant, anti-inflammatory |
2-(Benzo[d]thiazol-2-yl)benzamide | Studied for anticancer effects | Anticancer |
Properties
IUPAC Name |
1-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3-phenylurea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2S/c24-17-11-10-14(22-20(25)21-13-6-2-1-3-7-13)12-15(17)19-23-16-8-4-5-9-18(16)26-19/h1-12,24H,(H2,21,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKRMPJVDMMMYOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
202190-80-5 | |
Record name | 2(2'-Hydroxy-5'-(phenyl)ureylenphenyl) benzothiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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